molecular formula C23H31N3O3 B5075418 3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No.: B5075418
M. Wt: 397.5 g/mol
InChI Key: YBSOAUNHQSBYCV-UHFFFAOYSA-N
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Description

The compound “3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione” is a complex organic molecule. It contains a pyrrolidinedione group, a piperidine ring, and a cyclohexylcarbonyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrrolidinedione group, which is a five-membered ring containing two carbonyl (C=O) groups and one nitrogen atom. It also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. Finally, it contains a cyclohexylcarbonyl group, which consists of a six-membered cyclohexane ring attached to a carbonyl group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The carbonyl groups in the pyrrolidinedione ring could potentially undergo reactions such as nucleophilic addition or reduction. The piperidine ring might undergo reactions such as alkylation or acylation at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the presence of the carbonyl groups and the nitrogen atoms suggests that this compound might be able to form hydrogen bonds, which could affect its solubility and boiling point .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing piperidine rings and pyrrolidinedione groups are often of interest in medicinal chemistry, so one potential area of future research could be in drug discovery .

Properties

IUPAC Name

3-[[1-(cyclohexanecarbonyl)piperidin-4-yl]amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16-7-9-19(10-8-16)26-21(27)15-20(23(26)29)24-18-11-13-25(14-12-18)22(28)17-5-3-2-4-6-17/h7-10,17-18,20,24H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSOAUNHQSBYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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